Methyl (1R,6R)-bicyclo[4.2.0]oct-7-ene-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1R,6R)-bicyclo[420]oct-7-ene-7-carboxylate is a chemical compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,6R)-bicyclo[4.2.0]oct-7-ene-7-carboxylate typically involves the cyclization of suitable precursors under specific conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,6R)-bicyclo[4.2.0]oct-7-ene-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Methyl (1R,6R)-bicyclo[4.2.0]oct-7-ene-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (1R,6R)-bicyclo[4.2.0]oct-7-ene-7-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1S,6R)-1-methyl-7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate
- Methyl 1,6-dimethyl-7-azabicyclo[4.2.0]oct-3-ene-7-carboxylate
- Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate
Uniqueness
Methyl (1R,6R)-bicyclo[4.2.0]oct-7-ene-7-carboxylate is unique due to its specific stereochemistry and bicyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
174713-15-6 |
---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
methyl (1R,6R)-bicyclo[4.2.0]oct-7-ene-7-carboxylate |
InChI |
InChI=1S/C10H14O2/c1-12-10(11)9-6-7-4-2-3-5-8(7)9/h6-8H,2-5H2,1H3/t7-,8-/m1/s1 |
InChI Key |
HKGAYJXWYGUIRD-HTQZYQBOSA-N |
Isomeric SMILES |
COC(=O)C1=C[C@@H]2[C@H]1CCCC2 |
Canonical SMILES |
COC(=O)C1=CC2C1CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.